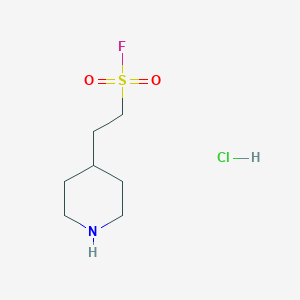

2-Piperidin-4-ylethanesulfonyl fluoride;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

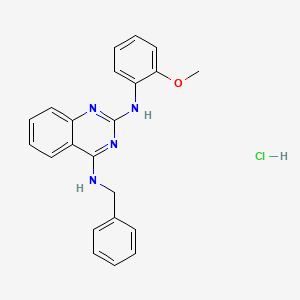

“2-Piperidin-4-ylethanesulfonyl fluoride;hydrochloride” is a chemical compound. It is also known as "(piperidin-4-yl)methanesulfonyl fluoride hydrochloride" . The compound has a molecular weight of 217.69 .

Synthesis Analysis

The synthesis of sulfonyl fluorides, such as “this compound”, has been a topic of research. New synthetic approaches include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code1S/C6H12FNO2S.ClH/c7-11(9,10)5-6-1-3-8-4-2-6;/h6,8H,1-5H2;1H . Chemical Reactions Analysis

Sulfonyl fluorides, such as “this compound”, have emerged as significant functional groups with diverse applications. They are used in sulfur (vi)-fluoride exchange (SuFEx) processes as transformations with click-like reactivity .Scientific Research Applications

Antiarrhythmic Drug Development 2-Piperidin-4-ylethanesulfonyl fluoride; hydrochloride has been studied for its potential as a class III antiarrhythmic drug. The compound 1-(4-fluorophenyl)-1-(4-nitrobenzoylamino)-2-(N-ethylpiperid-4-yl)ethane hydrochloride, derived from this class, has shown promising results and was selected for clinical trials (Glushkov et al., 2011).

Chemical Reactivity Studies Research has explored the reactivity of compounds like 2-fluorotropone with piperidine, leading to the formation of products like 2-piperidinotropone. This highlights the utility of 2-Piperidin-4-ylethanesulfonyl fluoride; hydrochloride in studying substitution reactions and chemical behaviors of pseudoaromatic compounds (Pietra & Cima, 1971).

Fluorine-Containing Compound Synthesis The synthesis and characterization of fluorine-containing compounds, such as derivatives of 2,2,2-trifluoroethanesulfonic acid, have been reported. This includes the preparation of its piperidide derivative, showcasing the relevance of 2-Piperidin-4-ylethanesulfonyl fluoride; hydrochloride in synthesizing various chemical entities (Eleev et al., 1978).

Enzyme Inhibition and Structure Studies Spin-labeled sulfonyl fluorides containing piperidinyl nitroxide rings, related to 2-Piperidin-4-ylethanesulfonyl fluoride; hydrochloride, have been synthesized and studied for their enzyme inhibition properties. This research is significant in understanding the structure and function of proteases (Wong et al., 1974).

Corrosion Inhibition in Materials Science Piperidine derivatives, including those related to 2-Piperidin-4-ylethanesulfonyl fluoride; hydrochloride, have been investigated for their corrosion inhibition properties on iron. This research is crucial in materials science for protecting metals from corrosion (Kaya et al., 2016).

Synthesis of Sulfonyl Fluorides Recent research has focused on the development of methods for synthesizing sulfonyl fluorides, an area where compounds like 2-Piperidin-4-ylethanesulfonyl fluoride; hydrochloride are relevant. These methods are essential for expanding the toolkit in chemical biology and pharmacology (Xu et al., 2019).

Synthesis of Medicinal Compounds The compound has been used in the synthesis of various medicinal agents, such as CCR5 receptor antagonists and other biologically active molecules. This demonstrates its significance in the field of medicinal chemistry (Finke et al., 2001).

Antimicrobial Activity Studies Some derivatives of 2-Piperidin-4-ylethanesulfonyl fluoride; hydrochloride have been synthesized and evaluated for their antimicrobial activities, indicating its potential application in developing new antimicrobial agents (Ovonramwen et al., 2019).

Safety and Hazards

The safety information for “2-Piperidin-4-ylethanesulfonyl fluoride;hydrochloride” indicates that it has hazard statements H302, H315, H318, and H335 . These statements correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively .

Future Directions

The use of sulfonyl fluorides, such as “2-Piperidin-4-ylethanesulfonyl fluoride;hydrochloride”, in the synthesis of complex organic molecules has gained momentum due to their successful activity in the field of chemical biology . This suggests potential future directions in the development of new synthetic methods and applications.

Mechanism of Action

Target of Action

The primary targets of 2-Piperidin-4-ylethanesulfonyl fluoride hydrochloride, also known as EN300-7547791, are proteins in the body. This compound is a part of the aliphatic sulfonyl fluorides group, which are known to react when attached to biomolecules, such as proteins .

Mode of Action

EN300-7547791 interacts with its protein targets by forming strong covalent bonds . This interaction is due to the compound’s moderate reactivity, which allows it to tolerate many other functional groups and handle in aqueous buffers .

Biochemical Pathways

It is known that aliphatic sulfonyl fluorides, like en300-7547791, are used in the sulfur (vi) fluoride exchange (sufex) reactions, a new family of click transformations .

Pharmacokinetics

Its moderate reactivity and ability to handle in aqueous buffers suggest that it may have favorable bioavailability .

Result of Action

The result of EN300-7547791’s action is the formation of strong covalent bonds with proteins. This mechanism makes it promising in designing irreversible protein inhibitors and protein labeling probes .

Action Environment

Its ability to tolerate many functional groups and handle in aqueous buffers suggests that it may be stable in various environments .

Properties

IUPAC Name |

2-piperidin-4-ylethanesulfonyl fluoride;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FNO2S.ClH/c8-12(10,11)6-3-7-1-4-9-5-2-7;/h7,9H,1-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USAMPJKOPFNZRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCS(=O)(=O)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-3-[(4-methylphenyl)methylsulfanyl]-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazole](/img/structure/B2435328.png)

![N-(3,4-difluorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2435333.png)

![(E)-1-(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2435334.png)

![[3-(Chloromethyl)-1,2-oxazol-5-yl]methanamine;hydrochloride](/img/structure/B2435338.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2435343.png)

![2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2435344.png)